molecular formula C21H20N2O2S2 B15100581 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15100581
M. Wt: 396.5 g/mol
InChI Key: MCDPGNLMBKPHRA-UHFFFAOYSA-N
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Description

Its structure features a furan-2-ylmethyl group at position 3, a 5,6-dimethyl substitution on the thieno ring, and a 4-methylbenzylsulfanyl moiety at position 2. Key physicochemical properties include a molecular weight of 396.5 g/mol, XLogP3 of 5.1 (indicating high lipophilicity), and a hydrogen-bond acceptor count of 5 . The furan ring contributes π-electron density, while the 4-methylbenzylsulfanyl group enhances steric bulk and hydrophobicity.

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2S2/c1-13-6-8-16(9-7-13)12-26-21-22-19-18(14(2)15(3)27-19)20(24)23(21)11-17-5-4-10-25-17/h4-10H,11-12H2,1-3H3

InChI Key

MCDPGNLMBKPHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of formic acid to afford the desired thienopyrimidine-4-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Substituent Variations in the Benzylsulfanyl Group

  • 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one (Positional Isomer): Structural difference: 3-methylphenyl vs. 4-methylphenyl in the benzylsulfanyl group. Impact: The 4-methyl substitution (para position) may improve planarity and π-π stacking with aromatic residues in target proteins compared to the meta isomer. Both share similar XLogP3 (~5.1), but solubility differences may arise due to steric effects .
  • 3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one: Structural difference: Trifluoromethyl (CF₃) substituent replaces methyl. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and may increase binding affinity to hydrophobic pockets. However, the higher molecular weight (434.4 g/mol) and XLogP3 (~5.8) reduce aqueous solubility compared to the target compound .
  • 2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Structural difference: Chlorine atom at the meta position. Impact: Chlorine’s electronegativity may strengthen halogen bonding with target proteins but could increase toxicity risks. XLogP3 (~5.5) remains comparable to the target compound .

Core Structure Modifications

  • 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Structural difference: Cyclopenta ring fused to the thienopyrimidinone core. Impact: Increased rigidity may enhance selectivity for enzyme active sites.
  • 5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one: Structural difference: Piperazinylmethyl group replaces benzylsulfanyl. Impact: The basic piperazine moiety improves water solubility (lower XLogP3 ~3.2) and introduces hydrogen-bonding capacity, favoring pharmacokinetic profiles but possibly reducing CNS penetration due to increased polarity .

Functional Group Variations

  • 2-Acetonylsulfanyl-3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Structural difference: Acetonylsulfanyl (2-oxopropylsulfanyl) and 4-methoxyphenyl groups. The ketone in acetonylsulfanyl may undergo metabolic oxidation, reducing bioavailability compared to the stable benzylsulfanyl group in the target compound .

Biological Activity

The compound 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OSC_{18}H_{20}N_2OS, and it features a thieno[2,3-d]pyrimidine core substituted with furan and methylphenyl groups. This unique structure is crucial for its biological activity.

Research indicates that the compound exhibits several mechanisms of action:

  • Antiviral Activity : The compound has shown promising antiviral properties by inhibiting viral replication in vitro. Its efficacy against specific viruses is attributed to its ability to interfere with viral polymerases, which are essential for viral RNA synthesis.
  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. It has been particularly effective against various cancer cell lines, including breast and lung cancers.
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Biological Activity Data

Biological ActivityCell Line/ModelIC50 (µM)Reference
AntiviralHCV NS5B32.2
AnticancerHeLa7.01 ± 0.60
AnticancerMCF-714.31 ± 0.90
Anti-inflammatoryRAW264.725

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral potential against Hepatitis C Virus (HCV), the compound demonstrated significant inhibition of NS5B RNA polymerase with an IC50 value of 32.2 µM, indicating its potential as a therapeutic agent against HCV infections.
  • Cancer Cell Lines : In vitro assays on HeLa and MCF-7 cell lines revealed that the compound induced significant cytotoxicity with IC50 values of 7.01 µM and 14.31 µM respectively. These findings suggest its potential application in cancer therapy.
  • Inflammation Models : In RAW264.7 macrophage cells, the compound exhibited anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-alpha, demonstrating a mechanism that could be beneficial in treating inflammatory diseases.

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